Broad-Spectrum RAS Mutant Engagement
MRTX-EX185 formic demonstrates a unique, broad-spectrum binding profile across multiple KRAS mutants, a property not shared by high-potency, selective G12D inhibitors like MRTX1133. While MRTX1133 is reported to have >500- to 1,000-fold selectivity for G12D over wild-type KRAS [1][2], MRTX-EX185 formic exhibits quantifiable binding to several clinically relevant RAS isoforms. This is a critical differentiator for researchers studying pan-RAS biology or off-target effects [3].
| Evidence Dimension | KRAS Mutant Binding Affinity (IC50) |
|---|---|
| Target Compound Data | KRAS(G12D): 90 nM; KRAS WT: 110 nM; KRAS(G12C): 290 nM; KRAS(Q61H): 130 nM; KRAS(G13D): 240 nM; KRAS(G12V): 700 nM; HRAS: Binds (no IC50 reported) |
| Comparator Or Baseline | MRTX1133: KRAS(G12D) IC50 ~2-6 nM; KRAS WT IC50 >1,000 nM; other mutants: >1,000 to >5,000 nM |
| Quantified Difference | MRTX-EX185 formic has a ~4.8-fold difference in IC50 between G12D and WT, whereas MRTX1133 has a >500-fold difference. MRTX-EX185 formic retains measurable binding to G12C, Q61H, and G13D, while MRTX1133 shows no inhibition (>1,000 nM). |
| Conditions | Biochemical binding assays using recombinant proteins (details not fully specified in vendor datasheets). |
Why This Matters
For studies requiring simultaneous interrogation of multiple RAS pathways, MRTX-EX185 formic's broad engagement profile is scientifically essential, whereas highly selective inhibitors would fail to capture the full spectrum of RAS biology.
- [1] Active Inhibitor. (2025). MRTX1133 is an alkyne-class KRAS G12D inhibitor. Product Profile. View Source
- [2] Chemical Probes Portal. (2024). Probe MRTX1133. View Source
- [3] MedChemExpress. (n.d.). MRTX-EX185 formic: Biological Activity. Product Datasheet. HY-145962A. View Source
